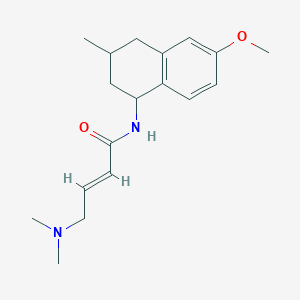

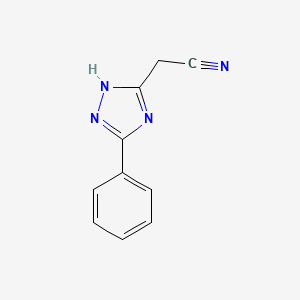

![molecular formula C17H13N3S B2593179 (2E)-2-(1,3-benzothiazol-2-yl)-3-[(4-methylphenyl)amino]prop-2-enenitrile CAS No. 573929-79-0](/img/structure/B2593179.png)

(2E)-2-(1,3-benzothiazol-2-yl)-3-[(4-methylphenyl)amino]prop-2-enenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2E)-2-(1,3-benzothiazol-2-yl)-3-[(4-methylphenyl)amino]prop-2-enenitrile is a useful research compound. Its molecular formula is C17H13N3S and its molecular weight is 291.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antitumor Properties and Mechanisms

Benzothiazole derivatives, including the one specified, have been identified for their potent and selective antitumor properties. These compounds are studied for their ability to induce cytochrome P 450 1A1, leading to their metabolic activation and the generation of active metabolites capable of inhibiting tumor growth. For example, amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles have been evaluated preclinically, showing significant inhibition of breast and ovarian xenograft tumors, with manageable toxic side effects (Bradshaw et al., 2002).

Synthesis and Chemical Properties

Efficient synthesis methods for benzothiazole-based heterocycles have been developed, facilitating the exploration of their biological activities. For instance, microwave-mediated synthesis techniques have been employed to produce benzothiazole- and benzimidazole-based heterocycles, offering a versatile approach for the construction of novel compounds with potential antitumor activity (Darweesh et al., 2016).

Role in Corrosion Inhibition

Beyond their therapeutic potential, benzothiazole derivatives have been studied for their role as corrosion inhibitors. The derivatives show excellent inhibition efficiency against steel corrosion in acidic environments, indicating their potential for industrial applications in corrosion protection (Hu et al., 2016).

Molecular Interaction and DNA Adduct Formation

The antitumor mechanism of benzothiazoles includes their interaction with DNA, leading to the formation of DNA adducts in sensitive tumor cells. This interaction is critical for the execution of their antitumor activity, highlighting the importance of metabolic activation and the role of cytochrome P450 enzymes (Leong et al., 2003).

Evaluation as Radiopharmaceuticals

Some benzothiazole derivatives have been evaluated as potential radiopharmaceuticals for the diagnosis and treatment of breast cancer. The synthesis of technetium-99m and rhenium complexes conjugated to benzothiazole and their selective uptake by breast cancer cell lines demonstrate the potential of these compounds for imaging and targeted radiotherapy (Tzanopoulou et al., 2010).

Propiedades

IUPAC Name |

(E)-2-(1,3-benzothiazol-2-yl)-3-(4-methylanilino)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3S/c1-12-6-8-14(9-7-12)19-11-13(10-18)17-20-15-4-2-3-5-16(15)21-17/h2-9,11,19H,1H3/b13-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYSIEIZCDRVLG-ACCUITESSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC=C(C#N)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2593096.png)

![N-(1-cyanocyclohexyl)-2-({3-fluoro-4-[methyl(propan-2-yl)amino]phenyl}amino)propanamide](/img/structure/B2593101.png)

![6-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2593105.png)

![2-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-(5-thiophen-3-ylthiophen-2-yl)ethanol](/img/structure/B2593106.png)

![N-cyclopropyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine](/img/structure/B2593108.png)

![N-cyclopentyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2593111.png)

![N-(3-(1H-pyrrol-1-yl)propyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2593116.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide](/img/structure/B2593117.png)